(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15925006
InChI: InChI=1S/C11H10ClFN2O2/c12-7-3-10-6(2-8(7)13)5(4-15-10)1-9(14)11(16)17/h2-5,9H,1,14H2,(H,16,17)/t5?,9-/m1/s1
SMILES:
Molecular Formula: C11H10ClFN2O2
Molecular Weight: 256.66 g/mol

(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC15925006

Molecular Formula: C11H10ClFN2O2

Molecular Weight: 256.66 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid -

Specification

Molecular Formula C11H10ClFN2O2
Molecular Weight 256.66 g/mol
IUPAC Name (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H10ClFN2O2/c12-7-3-10-6(2-8(7)13)5(4-15-10)1-9(14)11(16)17/h2-5,9H,1,14H2,(H,16,17)/t5?,9-/m1/s1
Standard InChI Key PTNNHXKBRCNIBU-OLAZFDQMSA-N
Isomeric SMILES C1=NC2=CC(=C(C=C2C1C[C@H](C(=O)O)N)F)Cl
Canonical SMILES C1=NC2=CC(=C(C=C2C1CC(C(=O)O)N)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a substituted indole scaffold with a propanoic acid side chain. The indole ring features chloro and fluoro substituents at positions 6 and 5, respectively, which influence electronic distribution and steric interactions . The chiral center at the 2-position of the propanoic acid moiety (RR-configuration) confers stereochemical specificity, critical for interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H10ClFN2O2\text{C}_{11}\text{H}_{10}\text{ClFN}_2\text{O}_2
Molecular Weight256.66 g/mol
CAS Number2007920-27-4
IUPAC Name(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid
Canonical SMILESC1=NC2=CC(=C(C=C2C1CC@HN)F)Cl

The presence of both electron-withdrawing halogens (Cl, F) and the electron-rich indole nitrogen creates a polarized system capable of diverse non-covalent interactions . The pKa\text{p}K_a values of the amino and carboxylic acid groups remain uncharacterized but are expected to align with typical α-amino acids (~2.3 for COOH, ~9.6 for NH2_2) .

Stereochemical Considerations

The RR-configuration at the α-carbon distinguishes this compound from racemic mixtures, which are common in synthetic intermediates. Chirality at this position may influence pharmacokinetic properties, such as metabolic stability and receptor binding affinity . For example, fluorinated tryptophan analogs like 5-fluoro-D,L-tryptophan exhibit stereospecific uptake in positron emission tomography (PET) imaging, suggesting that the RR-enantiomer of this compound could similarly display enantioselective biological behavior .

Synthesis and Structural Modification

General Synthetic Strategies

Published synthetic routes for this compound remain proprietary, but analogous methods for halogenated indole amino acids suggest multi-step sequences starting from substituted indole precursors . A plausible pathway involves:

  • Indole Ring Construction: Formation of the 6-chloro-5-fluoroindole core via Fischer indole synthesis or palladium-catalyzed coupling .

  • Side-Chain Introduction: Alkylation or Michael addition to attach the propanoic acid moiety .

  • Chiral Resolution: Enzymatic or chromatographic separation to isolate the RR-enantiomer.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1HalogenationCl2\text{Cl}_2, HF\text{HF}, Lewis acid catalystIntroduce Cl and F substituents
2Indole CyclizationPhenylhydrazine, ketone derivativeForm indole scaffold
3Propanoic Acid AdditionAcrylic acid, radical initiatorAttach side chain
4Chiral SeparationChiral stationary phase HPLCIsolate RR-enantiomer

Challenges in Synthesis

Comparative Analysis with Analogous Compounds

5-Fluoro-D,L-Tryptophan Hydrochloride

This analog shares the fluoroindole-propanoic acid backbone but lacks the 6-chloro substituent and chiral specificity . Its hydrochloride salt form enhances aqueous solubility, a property that could be leveraged in prodrug designs for the target compound .

Spiro[indole-3,4′-pyridine] Derivatives

Compounds like 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides demonstrate the versatility of indole scaffolds in generating bioactive molecules . The target compound’s chloro and fluoro groups may similarly modulate electronic properties to enhance target engagement .

Future Research Directions

Synthetic Optimization

Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis could improve yields and purity . Additionally, introducing protective groups (e.g., tert-butoxycarbonyl) may mitigate racemization during synthesis .

Biological Screening

In vitro assays against IDO1, TPH, and bacterial targets like PqsR are warranted to validate hypothetical applications . Comparative studies with non-halogenated analogs would clarify the role of Cl/F substituents in bioactivity.

Computational Modeling

Molecular docking studies could predict binding modes with proteins of interest, guiding structural modifications to enhance affinity . For example, simulating interactions with IDO1’s heme-binding pocket may reveal opportunities for substituent optimization .

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